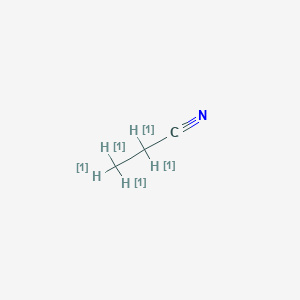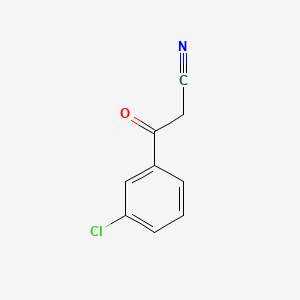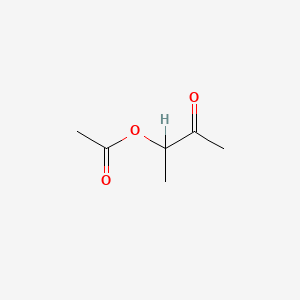
Acetoin acetate
Overview
Description
Acetoin acetate, also known as 3-hydroxy-2-butanone acetate, is an organic compound with the molecular formula C6H10O3. It is a derivative of acetoin, which is a popular food additive with a pleasant butter-like flavor. This compound is used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Acetoin acetate, also known as 3-oxobutan-2-yl acetate, is a chemical compound that primarily targets the metabolic pathways in microorganisms such as Lactococcus lactis . The compound’s primary targets are DNA and proteins within these organisms .
Mode of Action
The interaction of 3-oxobutan-2-yl acetate with its targets results in significant changes within the organism. This compound causes damage to DNA and proteins, which is related to the reactivity of its keto group . This damage disrupts the normal functioning of the organism, leading to changes in its metabolic processes .
Biochemical Pathways
The primary biochemical pathway affected by 3-oxobutan-2-yl acetate is the lipid metabolic pathway . The compound provokes marked changes in fatty acid composition, with a massive accumulation of cycC19:0 cyclopropane fatty acid at the expense of its unsaturated C18:1 fatty acid precursor . This alteration in fatty acid composition is a direct result of the compound’s interaction with its targets and the subsequent changes in the organism’s metabolic processes .
Pharmacokinetics
It is known that the compound is rapidly and extensively metabolized in organisms likeLactococcus lactis . More research is needed to fully understand the pharmacokinetics of 3-oxobutan-2-yl acetate.
Result of Action
The molecular and cellular effects of 3-oxobutan-2-yl acetate’s action are primarily seen in the changes it induces in the organism’s metabolic processes. The damage to DNA and proteins caused by the compound leads to alterations in lipid metabolism, resulting in changes in fatty acid composition . These changes can have significant effects on the organism’s physiology and survival .
Action Environment
The action, efficacy, and stability of 3-oxobutan-2-yl acetate can be influenced by various environmental factors. For instance, the compound’s production and effects can be affected by the presence of other compounds, the pH of the environment, and the temperature . More research is needed to fully understand how these and other environmental factors influence the action of 3-oxobutan-2-yl acetate.
Biochemical Analysis
Biochemical Properties
Acetoin acetate plays a significant role in biochemical reactions. It is produced from pyruvate by the action of the enzymes acetolactate dehydrogenase (alsS) and acetolactate decarboxylase (alsD) from Bacillus subtilis . The nature of these interactions involves the conversion of pyruvate to this compound, a process that can be significantly increased by deleting the PHB synthase phaC2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the bacterium Cupriavidus necator H16, this compound production could be achieved with over 100% carbon efficiency .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves multiple biochemical pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoin acetate can be synthesized through the esterification of acetoin with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the continuous feeding of acetoin and acetic acid into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetoin acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and other oxidation products.
Reduction: It can be reduced to form acetoin and other reduction products.
Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction is typically carried out under basic conditions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Acetoin and other alcohols.
Substitution: Various substituted acetoin derivatives.
Scientific Research Applications
Acetoin acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the acetoxy group into molecules.
Biology: this compound is used in studies involving microbial metabolism and fermentation processes.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: this compound is used as a flavoring agent in the food industry and as a solvent in the production of coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
Acetoin: The parent compound of acetoin acetate, used as a flavoring agent and in microbial metabolism studies.
2,3-Butanediol: A related compound with similar applications in the food and chemical industries.
Uniqueness
This compound is unique due to its combination of the acetoin and acetate functional groups, which confer distinct chemical properties. This makes it a versatile compound with applications in various fields, including organic synthesis, microbial metabolism, and industrial production.
Properties
IUPAC Name |
3-oxobutan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPTYCJWRHHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964154 | |
| Record name | 3-Oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid | |
| Record name | 2-Acetoxy-3-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
74.00 to 75.00 °C. @ 20.00 mm Hg | |
| Record name | Acetoin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in ethanol | |
| Record name | Acetoin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Acetoxy-3-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-1.010 | |
| Record name | 2-Acetoxy-3-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/90/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4906-24-5 | |
| Record name | Acetoin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004906245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETOIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4E9Q73KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetoin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-oxobutan-2-yl acetate in food science?
A1: 3-Oxobutan-2-yl acetate is a significant aroma compound found in various foods, including cocoa and vinegar. Research suggests that it contributes to the fruity aroma profile of these products. [, ] For instance, in Criollo cocoa beans, 3-oxobutan-2-yl acetate, along with propyl acetate and diethyl succinate, are identified as key contributors to the perceived fruitiness. [] This understanding is crucial for food scientists aiming to analyze and potentially enhance the sensory characteristics of food products.
Q2: How does the roasting process affect the presence of 3-oxobutan-2-yl acetate in cocoa beans?
A2: Studies have shown that the concentration of volatile compounds, including 3-oxobutan-2-yl acetate, can be influenced by the roasting process in cocoa beans. [] While the research doesn't explicitly track the changes in 3-oxobutan-2-yl acetate levels, it highlights a general trend of decreasing fruitiness perception with increased roasting intensity. [] This suggests that roasting parameters could be optimized to achieve desired aroma profiles in cocoa products.
Q3: What role does 3-oxobutan-2-yl acetate play in microbial metabolism?
A3: In the bacterium Listeria monocytogenes, a mutation in the transcriptional regulator YtoI appears to influence the metabolic flux of pyruvate, leading to alterations in acetoin, acetate, and lactate levels. [] Although the study doesn't directly link 3-oxobutan-2-yl acetate to this specific metabolic pathway, it highlights the intricate network of metabolic regulation in bacteria and the potential influence of genetic factors on the production of specific metabolites, some of which could be precursors or related to 3-oxobutan-2-yl acetate. Further research is needed to explore the precise role of 3-oxobutan-2-yl acetate in this context.
Q4: Can you elaborate on the analytical methods used to identify and quantify 3-oxobutan-2-yl acetate in complex matrices?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) emerges as a powerful technique for identifying and quantifying volatile compounds like 3-oxobutan-2-yl acetate in complex samples like cocoa beans and vinegar. [, ] Specifically, aroma extract dilution analysis (AEDA) coupled with GC-olfactometry (GC-O) allows researchers to determine the flavor dilution (FD) factor, providing insights into the potency of individual aroma compounds. [] This approach aids in pinpointing the key contributors to the overall aroma profile of a food product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


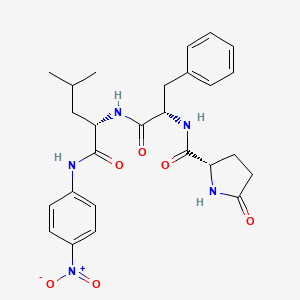
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)



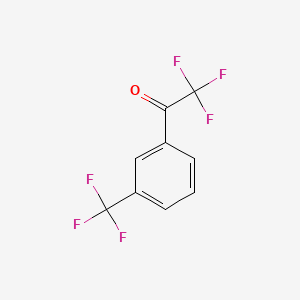
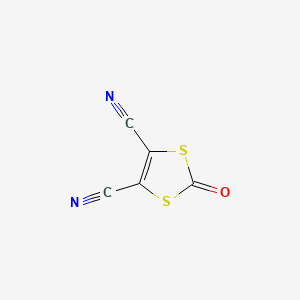
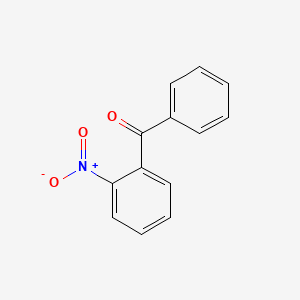
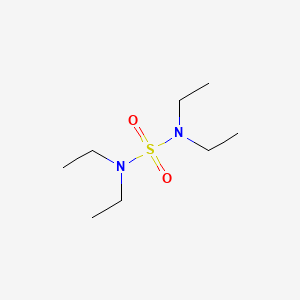

![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
